molecular formula C19H22N2O B5807977 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide

3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide

Cat. No. B5807977
M. Wt: 294.4 g/mol
InChI Key: XURLPLJFYADTDK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.

Mechanism of Action

3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide selectively inhibits BTK, which is a key mediator of B cell activation. BTK is involved in the signaling pathways that lead to the activation of B cells and the production of antibodies. By inhibiting BTK, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide reduces B cell activation and antibody production, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has also been shown to reduce the activation of T cells, which are involved in the immune response. In terms of physiological effects, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to reduce joint inflammation and bone destruction in mouse models of rheumatoid arthritis, reduce autoantibody production and improve kidney function in mouse models of lupus, and reduce inflammation and demyelination in the central nervous system in mouse models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in lab experiments is its selectivity for BTK, which allows for a more targeted approach to studying the role of BTK in various diseases. Another advantage is its ability to reduce the production of pro-inflammatory cytokines and the activation of T cells, which can provide insights into the broader mechanisms of the immune response. One limitation of using 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in lab experiments is its potential off-target effects, which can complicate the interpretation of the results. Another limitation is the lack of clinical data on the safety and efficacy of 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in humans, which limits its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide. One direction is the development of more potent and selective BTK inhibitors that can be used as therapeutic agents for autoimmune diseases. Another direction is the investigation of the role of BTK in other diseases, such as cancer and infectious diseases. Finally, the development of biomarkers to predict response to BTK inhibitors, as well as the identification of potential resistance mechanisms, could help optimize the use of these agents in the clinic.

Synthesis Methods

The synthesis of 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide involves a multi-step process that starts with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-pyridinylamine to form the amide. The final step involves the addition of acryloyl chloride to the amide to form 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide.

Scientific Research Applications

3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been extensively studied in preclinical models for its potential therapeutic applications in various autoimmune diseases. In a mouse model of rheumatoid arthritis, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to significantly reduce joint inflammation and bone destruction. In a mouse model of lupus, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to reduce autoantibody production and improve kidney function. In a mouse model of multiple sclerosis, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to reduce inflammation and demyelination in the central nervous system.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-11-12-20-17(13-14)21-18(22)10-7-15-5-8-16(9-6-15)19(2,3)4/h5-13H,1-4H3,(H,20,21,22)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURLPLJFYADTDK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-butylphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide

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